molecular formula C18H14Br8O4S B1274139 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) CAS No. 42757-55-1

1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)

Cat. No.: B1274139
CAS No.: 42757-55-1
M. Wt: 965.6 g/mol
InChI Key: CWZVMVIHYSYLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is a useful research compound. Its molecular formula is C18H14Br8O4S and its molecular weight is 965.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Octabromobisphenol-S, also known as 5,5’-Sulfonylbis(1,3-dibromo-2-(2,3-dibromopropoxy)benzene), is primarily used as a flame retardant . Its primary targets are various types of plastics, including PP, PE, PS, and ABS resin rubber . These materials are widely used in the electronic industry and other high molecular material applications .

Mode of Action

Octabromobisphenol-S acts by imparting flame-retardant properties to the materials it is applied to . . This suggests that it may function by increasing the material’s resistance to heat and UV radiation, thereby reducing its flammability.

Biochemical Pathways

Its role in enhancing thermal and uv stability suggests it may interact with pathways related to heat and light response in these materials .

Pharmacokinetics

It has a melting point of 115-120°C and a predicted boiling point of 785.0±60.0 °C . It is slightly soluble in DMSO and ethyl acetate when heated . These properties may influence its distribution and stability in the materials it is applied to.

Result of Action

The primary result of Octabromobisphenol-S’s action is the imparting of flame-retardant properties to the materials it is applied to . This results in materials that are less flammable and more resistant to heat and UV radiation, thereby increasing their safety and durability .

Action Environment

The efficacy and stability of Octabromobisphenol-S can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution in the materials it is applied to . Additionally, its thermal stability means it can retain its flame-retardant properties even under high heat conditions . As it is hygroscopic , moisture in the environment could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interactions between 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. Additionally, it can affect gene expression by modulating the activity of transcription factors. The impact on cellular metabolism is also significant, as 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) can alter the metabolic flux of key metabolites .

Molecular Mechanism

At the molecular level, 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell growth. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux of various metabolites, leading to changes in their levels within the cell. Additionally, this compound can influence the activity of cofactors, further modulating metabolic processes .

Transport and Distribution

The transport and distribution of 1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can significantly impact the compound’s efficacy and toxicity .

Subcellular Localization

1,1’-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is localized within specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its site of action. The subcellular localization can influence the compound’s activity and function, affecting various cellular processes .

Properties

IUPAC Name

1,3-dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-(2,3-dibromopropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Br8O4S/c19-5-9(21)7-29-17-13(23)1-11(2-14(17)24)31(27,28)12-3-15(25)18(16(26)4-12)30-8-10(22)6-20/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZVMVIHYSYLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(CBr)Br)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Br8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044942
Record name 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

965.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42757-55-1
Record name Tetrabromobisphenol S bis(2,3-dibromopropyl ether)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42757-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042757551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Sulfonylbis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl] sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1'-SULFONYLBIS(3,5-DIBROMO-4-(2,3-DIBROMOPROPOXY)BENZENE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7T33ZVU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.